molecular formula C20H15F4N3O5S B607831 GSK3395879 CAS No. 2215852-91-6

GSK3395879

カタログ番号: B607831
CAS番号: 2215852-91-6
分子量: 485.4096
InChIキー: RAYCYIKGBWRQBC-RBUKOAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

GSK3395879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts specific to the reaction type. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cardiovascular Applications

GSK3395879 has emerged as a promising tool for studying the biology of TRPV4, particularly in the context of heart failure. TRPV4 channels are involved in the regulation of calcium homeostasis and vascular tone, making them critical targets for therapeutic intervention in cardiovascular diseases.

Case Study: Heart Failure Models

In preclinical studies, this compound demonstrated efficacy in reducing cardiac hypertrophy and fibrosis in animal models of heart failure. The compound's ability to inhibit TRPV4-mediated calcium influx contributes to improved cardiac function and reduced pathological remodeling.

Study Reference Model Outcome Mechanism
Rat model of heart failureReduced hypertrophyInhibition of TRPV4-mediated calcium overload
Mouse modelImproved cardiac functionRestoration of calcium homeostasis

Pulmonary Applications

The role of TRPV4 in pulmonary physiology has led to investigations into this compound's potential in treating lung diseases. TRPV4 is implicated in the pathophysiology of conditions such as pulmonary edema.

Case Study: Pulmonary Edema

In studies involving models of lung edema, this compound was shown to significantly reduce fluid accumulation and improve respiratory function. This effect is attributed to the blockade of TRPV4 channels, which are activated during inflammatory responses leading to increased vascular permeability.

Study Reference Model Outcome Mechanism
Mouse model of lung edemaDecreased fluid accumulationInhibition of TRPV4-mediated permeability

Ocular Applications

Recent research has explored the involvement of TRPV4 in ocular health, particularly concerning dry eye disease and ocular pain syndromes. This compound's antagonistic properties may offer therapeutic benefits in these areas.

Case Study: Ocular Pain Management

This compound was evaluated in models simulating dry eye conditions. The compound effectively reduced pain responses and improved tear production, indicating its potential as a treatment for ocular discomfort.

Study Reference Model Outcome Mechanism
Rabbit model of dry eyeReduced pain responseBlockade of TRPV4-mediated nociception

Summary of Findings

This compound serves as a critical pharmacological tool for investigating TRPV4's roles across various biological systems. Its applications span cardiovascular health, pulmonary function, and ocular conditions, highlighting its versatility as a therapeutic agent.

生物活性

GSK3395879 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in heart failure and other cardiovascular conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

This compound functions primarily as a TRPV4 antagonist, inhibiting the channel's activity with an IC50 value of approximately 1 nM . This high potency makes it a valuable tool for studying TRPV4-related biological processes and for developing novel treatments for conditions such as heart failure and pulmonary edema .

TRPV4 channels are implicated in various physiological and pathological processes, including cardiac fibrosis, hypertrophy, and ischemia-reperfusion injury. By blocking TRPV4 activity, this compound may help mitigate these conditions by reducing calcium influx and subsequent cellular responses that contribute to cardiac dysfunction .

Pharmacological Properties

The pharmacokinetic profile of this compound has been optimized through structure-activity relationship (SAR) studies. Key features include:

  • Selectivity : this compound exhibits high selectivity for TRPV4 over other TRP channels.
  • Oral Bioavailability : Designed for oral administration, making it suitable for chronic treatment protocols.
  • In Vivo Efficacy : Demonstrated effectiveness in preclinical models, particularly in inhibiting TRPV4-mediated pulmonary edema in rats .

In Vivo Studies

A series of in vivo studies have demonstrated the efficacy of this compound in various animal models. For instance:

  • Pulmonary Edema Model : In a rat model of pulmonary edema, this compound significantly reduced edema formation, highlighting its potential therapeutic role in pulmonary complications associated with heart failure .
  • Cardiac Function : Studies involving TRPV4 knockout mice have shown that the absence of TRPV4 leads to impaired vasorelaxation and altered cardiac electrophysiological properties. Administering this compound to wild-type mice resulted in similar protective effects against cardiac stress responses .

Case Studies

Several case studies have explored the implications of TRPV4 modulation in cardiovascular health:

  • Heart Failure Management : A study indicated that this compound could serve as an adjunct therapy to improve outcomes in patients with heart failure by mitigating excessive calcium signaling via TRPV4 inhibition .
  • Vascular Health : Research has shown that this compound can reduce vascular leakage and tissue hemorrhage during acute inflammatory responses, suggesting its utility in managing vascular complications associated with various diseases .

Data Tables

The following tables summarize key findings related to this compound's biological activity:

PropertyValue
IC50 (TRPV4) 1 nM
Selectivity High
Bioavailability Oral
In Vivo Efficacy Effective against pulmonary edema
Study TypeFindings
In Vivo Pulmonary EdemaReduced edema formation
Cardiac FunctionImproved vasorelaxation
Vascular HealthDecreased vascular leakage

特性

IUPAC Name

2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYCYIKGBWRQBC-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。